Dipropyl (3,5-dimethylphenyl)boronate
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Overview
Description
Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound features a boronate ester functional group, which is integral to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dipropyl (3,5-dimethylphenyl)boronate typically involves the reaction of 3,5-dimethylphenylboronic acid with propyl alcohols under dehydrating conditions. A common method includes the use of a catalyst such as an acid or base to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the boronic acid to the boronate ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Dipropyl (3,5-dimethylphenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Under certain conditions, the boronate ester can be reduced to yield boranes.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Dipropyl (3,5-dimethylphenyl)boronate has several applications in scientific research:
Mechanism of Action
The mechanism by which Dipropyl (3,5-dimethylphenyl)boronate exerts its effects involves the interaction of the boronate ester group with various molecular targets. In Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom’s ability to form stable complexes with other molecules underlies its utility in various applications .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
MIDA Boronates: These compounds feature a boronate ester protected by a MIDA group, offering enhanced stability and ease of handling.
Pinacol Boronates: Known for their stability and use in various synthetic applications.
Uniqueness: Dipropyl (3,5-dimethylphenyl)boronate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of propyl groups also imparts distinct physical and chemical properties compared to other boronates .
Properties
CAS No. |
659726-33-7 |
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Molecular Formula |
C14H23BO2 |
Molecular Weight |
234.14 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-dipropoxyborane |
InChI |
InChI=1S/C14H23BO2/c1-5-7-16-15(17-8-6-2)14-10-12(3)9-13(4)11-14/h9-11H,5-8H2,1-4H3 |
InChI Key |
BWSLXNXCADKVHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C)C)(OCCC)OCCC |
Origin of Product |
United States |
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